molecular formula C18H20N2O3 B5000746 N-benzyl-2-[2-(benzylamino)-2-oxoethoxy]acetamide

N-benzyl-2-[2-(benzylamino)-2-oxoethoxy]acetamide

Cat. No.: B5000746
M. Wt: 312.4 g/mol
InChI Key: YTZZTJOTXLMWGT-UHFFFAOYSA-N
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Description

N-benzyl-2-[2-(benzylamino)-2-oxoethoxy]acetamide: is a chemical compound with the molecular formula C16H18N2O It is known for its unique structure, which includes a benzyl group attached to an amino group and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-[2-(benzylamino)-2-oxoethoxy]acetamide typically involves the reaction of benzylamine with benzyl chloroformate, followed by the addition of acetamide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The process can be carried out at room temperature or under reflux conditions to achieve higher yields .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-2-[2-(benzylamino)-2-oxoethoxy]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-benzyl-2-[2-(benzylamino)-2-oxoethoxy]acetamide is used as an intermediate in organic synthesis, facilitating the formation of complex molecules. It serves as a building block for the synthesis of various pharmaceuticals and fine chemicals.

Biology: In biological research, this compound is utilized in the study of enzyme interactions and protein-ligand binding. Its unique structure allows it to act as a probe for investigating biological pathways and mechanisms.

Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-[2-(benzylamino)-2-oxoethoxy]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting or modulating their activity. This interaction can lead to changes in biochemical pathways and cellular processes .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: N-benzyl-2-[2-(benzylamino)-2-oxoethoxy]acetamide stands out due to its unique combination of functional groups, which provide it with distinct reactivity and versatility. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

N-benzyl-2-[2-(benzylamino)-2-oxoethoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c21-17(19-11-15-7-3-1-4-8-15)13-23-14-18(22)20-12-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZZTJOTXLMWGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)COCC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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